molecular formula C21H21NO2 B312049 N-mesityl-2-(1-naphthyloxy)acetamide

N-mesityl-2-(1-naphthyloxy)acetamide

Cat. No.: B312049
M. Wt: 319.4 g/mol
InChI Key: AQQRUXUOMAMDKF-UHFFFAOYSA-N
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Description

N-Mesityl-2-(1-naphthyloxy)acetamide (CAS: 881766-85-4) is an acetamide derivative featuring a mesityl (2,4,6-trimethylphenyl) group attached to an oxygenated acetamide backbone linked to a 1-naphthyl moiety. Its molecular formula is C₂₁H₂₁NO₂ (MW: 319.4 g/mol). The mesityl group introduces significant steric bulk and hydrophobicity, influencing its physicochemical and biological properties .

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

2-naphthalen-1-yloxy-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C21H21NO2/c1-14-11-15(2)21(16(3)12-14)22-20(23)13-24-19-10-6-8-17-7-4-5-9-18(17)19/h4-12H,13H2,1-3H3,(H,22,23)

InChI Key

AQQRUXUOMAMDKF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=CC3=CC=CC=C32)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
N-(2,6-Diisopropylphenyl)-2-(1-naphthyloxy)acetamide C₂₄H₂₇NO₂ 361.48 2,6-Diisopropylphenyl
N-(1-Naphthyl)-2-phenylacetamide C₁₈H₁₅NO 261.32 Phenyl group on acetamide
N-(1-Naphthyl)-2-methoxyacetamide C₁₃H₁₃NO₂ 215.25 Methoxy group on acetamide
N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide C₁₈H₁₄BrNO 356.22 4-Bromophenyl group

Key Observations :

  • Hydrophobicity : The mesityl and diisopropylphenyl analogs exhibit higher hydrophobicity (logP ~4–5) compared to methoxy or bromophenyl derivatives (logP ~2–3), impacting solubility and membrane permeability .

Physicochemical Properties

Infrared (IR) Spectroscopy:
  • Carbonyl Stretching: All compounds show C=O stretches near 1670–1680 cm⁻¹, confirming acetamide core integrity. Nitro groups (e.g., in 6b–6c) introduce additional peaks at 1500–1535 cm⁻¹ (asymmetric NO₂) .
  • N–H Stretching : Broad bands at 3260–3300 cm⁻¹ indicate secondary amide N–H bonds .
NMR Spectroscopy:
  • Mesityl Compound : Expected upfield shifts for methyl protons (δ ~2.1–2.3 ppm) and downfield shifts for naphthyl aromatic protons (δ ~7.2–8.4 ppm) due to electron-donating mesityl groups .
  • Nitro-Substituted Analogs : Distinct aromatic proton splitting (e.g., 6b : δ 8.36 ppm for triazole proton) and nitro group deshielding (δ ~8.6 ppm) .

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